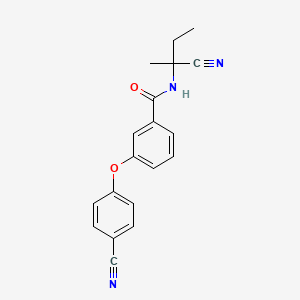
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to target several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation, gene expression, and cell differentiation.
Mechanism of Action
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide exerts its effects by inhibiting the activity of CDKs and GSK-3, which are involved in various cellular processes. CDKs play a critical role in cell cycle regulation, gene expression, and cell differentiation. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell differentiation. By inhibiting these kinases, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide can induce cell cycle arrest, suppress tumor growth, reduce beta-amyloid plaque formation, improve insulin sensitivity, and reduce blood glucose levels.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest, the suppression of tumor growth, the reduction of beta-amyloid plaque formation, the improvement of insulin sensitivity, and the reduction of blood glucose levels. These effects are mediated by the inhibition of CDKs and GSK-3, which are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in lab experiments is its specificity for CDKs and GSK-3, which allows for the selective inhibition of these kinases. This specificity can help to reduce off-target effects and improve the accuracy of the results. However, one of the limitations of using N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the research and development of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide. One direction is to improve the potency and selectivity of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide, which could help to reduce the required concentration and improve the accuracy of the results. Another direction is to investigate the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the dysregulation of CDKs and GSK-3. Additionally, future studies could explore the combination of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide involves a series of chemical reactions that include the condensation of 4-cyanophenol with 3-chlorobenzoic acid to form 3-(4-cyanophenoxy)benzoic acid. The resulting acid is then converted to its acid chloride derivative, which is reacted with N-(1-cyano-1-methylpropyl)amine to form the desired product, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide. The purity and yield of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide can be improved by further purification using column chromatography.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been shown to inhibit CDKs and induce cell cycle arrest, leading to the suppression of tumor growth. In Alzheimer's disease research, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been found to inhibit GSK-3, which plays a role in the formation of beta-amyloid plaques, a hallmark of the disease. In diabetes research, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-(4-cyanophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-19(2,13-21)22-18(23)15-5-4-6-17(11-15)24-16-9-7-14(12-20)8-10-16/h4-11H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOIJZOLFTLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

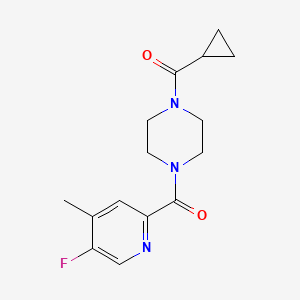
![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)



![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)
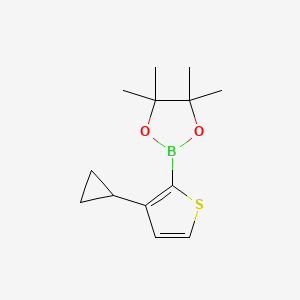
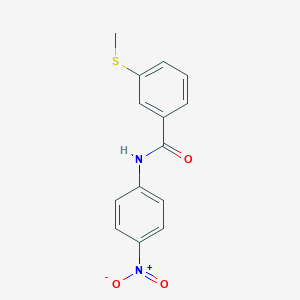
![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)
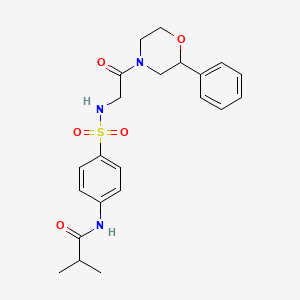

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
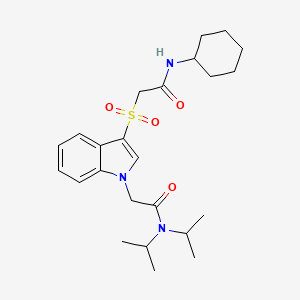
![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)